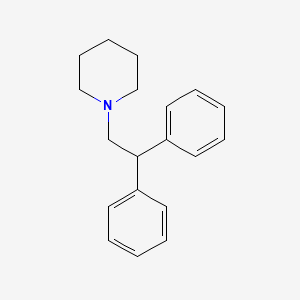

1-(2,2-Diphenylethyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

36794-51-1 |

|---|---|

Molecular Formula |

C19H23N |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

1-(2,2-diphenylethyl)piperidine |

InChI |

InChI=1S/C19H23N/c1-4-10-17(11-5-1)19(18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |

InChI Key |

XVSOZFTWUKQFRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Isomer: A Technical Examination of 1-(2,2-Diphenylethyl)piperidine's Place in Neuropharmacology

An In-depth Guide for Researchers and Drug Development Professionals

Preamble: The Challenge of an Undefined Profile

In the landscape of neuropharmacological research, the exploration of novel psychoactive substances often outpaces their rigorous scientific characterization. This is particularly true for isomers of well-known research chemicals, where one compound may be extensively studied while its structural relatives remain in obscurity. Such is the case with 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) , the lesser-known isomer of the dissociative agent diphenidine (1-(1,2-diphenylethyl)piperidine). Despite its structural similarity to a compound with known N-methyl-D-aspartate (NMDA) receptor activity, a thorough investigation of the scientific literature reveals a significant paucity of pharmacological data for 1-(2,2-Diphenylethyl)piperidine itself. This guide, therefore, serves a dual purpose: to present the currently available information on 2,2-DEP and to provide a comprehensive pharmacological context through the lens of its well-characterized isomer, diphenidine, and the broader class of piperidine-containing compounds. For the research and drug development professional, this document outlines not what is known, but illuminates a clear and present gap in our understanding, highlighting an opportunity for novel investigation.

Synthesis and Analytical Differentiation: The Primary Focus of Current Research

The existing body of scientific literature on 1-(2,2-Diphenylethyl)piperidine is predominantly centered on its synthesis and analytical distinction from its more prevalent isomer, diphenidine.[1][2] This focus is largely driven by the need for forensic and analytical laboratories to accurately identify substances in the ever-evolving landscape of new psychoactive substances.

Synthetic Pathway

The synthesis of 1-(2,2-Diphenylethyl)piperidine is a crucial first step for any pharmacological investigation, as it provides the necessary material for in vitro and in vivo studies. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1-(2,2-Diphenylethyl)piperidine

Objective: To synthesize 1-(2,2-Diphenylethyl)piperidine from commercially available starting materials.

Materials:

-

2,2-diphenylethanamine

-

1,5-dibromopentane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2,2-diphenylethanamine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (3.0 eq).

-

To this stirred suspension, add 1,5-dibromopentane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2,2-Diphenylethyl)piperidine.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Distinction from Diphenidine

The ability to differentiate between 1-(2,2-Diphenylethyl)piperidine and diphenidine is critical for forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a key technique for this purpose. Under electron ionization (EI), these isomers produce distinct fragmentation patterns, allowing for their unambiguous identification. Specifically, the piperidine ring in 1-(2,2-Diphenylethyl)piperidine leads to the formation of a characteristic iminium ion at m/z 98, whereas diphenidine produces a prominent fragment at m/z 174.[1]

Caption: GC-MS differentiation of 2,2-DEP and Diphenidine.

The Known Pharmacology of the Isomer: Diphenidine (1-(1,2-Diphenylethyl)piperidine)

To understand the potential pharmacological space that 1-(2,2-Diphenylethyl)piperidine might occupy, it is instructive to examine the well-documented profile of its isomer, diphenidine. Diphenidine is recognized as a dissociative substance, with its primary mechanism of action being the antagonism of the NMDA receptor.[3][4][5][6]

NMDA Receptor Antagonism

Diphenidine is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[4][5] This action is believed to be responsible for its dissociative and hallucinogenic effects.[6] In vitro studies have demonstrated that diphenidine reduces NMDA-mediated field excitatory postsynaptic potentials (NMDA-fEPSPs) in rat hippocampal slices to a similar extent as ketamine.[1]

Monoamine Transporter Interactions

In addition to its primary action at the NMDA receptor, diphenidine has been shown to have inhibitory effects on monoamine transporters, though with lower potency. It displays weak to moderate inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][7] This interaction with monoamine systems may contribute to the stimulant effects reported by users.[6]

In Vivo Effects

In animal models, diphenidine has been shown to induce stereotypy in rats.[3] It also disrupts prepulse inhibition (PPI) of the startle response, a common in vivo assay for screening compounds with potential antipsychotic or psychotomimetic effects.[4][5]

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The piperidine ring is a common structural motif in a vast array of centrally acting drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[8][9][10] Derivatives of piperidine have been developed as analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative diseases.[8][9] The conformational flexibility of the piperidine ring allows it to adopt various orientations, enabling it to interact with a wide range of biological targets.

Caption: Diverse CNS targets of piperidine-based compounds.

The established neuropharmacology of numerous piperidine derivatives suggests that 1-(2,2-Diphenylethyl)piperidine could potentially interact with a variety of CNS targets, including:

-

Sigma Receptors: These receptors are implicated in a range of cellular functions and are a target for many psychoactive compounds. The phenethylpiperidine scaffold, a component of 2,2-DEP, is known to be a selective sigma receptor ligand in some contexts.[11][12]

-

Dopamine, Serotonin, and Norepinephrine Transporters: As seen with its isomer diphenidine, interaction with these monoamine transporters is a possibility.[5][7]

Future Directions and the Call for Research

The current state of knowledge regarding 1-(2,2-Diphenylethyl)piperidine is a clear call to the scientific community for further investigation. The lack of fundamental pharmacological data represents a significant gap in our understanding of the structure-activity relationships within the 1,2-diarylethylamine class of compounds.

To build a comprehensive pharmacological profile of 1-(2,2-Diphenylethyl)piperidine, the following experimental avenues are critical:

-

In Vitro Receptor Binding and Functional Assays: A broad panel of radioligand binding assays is necessary to determine the affinity of 2,2-DEP for a wide range of CNS targets, including NMDA receptors, sigma receptors (σ₁ and σ₂), and monoamine transporters (DAT, SERT, NET). Subsequent functional assays are required to determine whether it acts as an agonist, antagonist, or modulator at any identified targets.

-

In Vivo Behavioral Pharmacology: A battery of in vivo studies in animal models is needed to assess the behavioral effects of 2,2-DEP. This should include, but not be limited to, locomotor activity, tests of sensory gating (e.g., prepulse inhibition), and models of anxiety, depression, and psychosis.

-

Toxicological Evaluation: A thorough toxicological assessment is essential to understand the safety profile of 1-(2,2-Diphenylethyl)piperidine, including acute and chronic toxicity studies.

Conclusion

1-(2,2-Diphenylethyl)piperidine remains a pharmacological enigma. While its synthesis and analytical properties are documented, its biological activity is largely unexplored. The well-characterized profile of its isomer, diphenidine, as a potent NMDA receptor antagonist provides a compelling rationale for the investigation of 2,2-DEP. However, it is crucial for the scientific community to avoid assumptions and to undertake a systematic and rigorous pharmacological evaluation of this compound. The insights gained from such studies will not only elucidate the specific properties of 1-(2,2-Diphenylethyl)piperidine but will also contribute to a deeper understanding of the structure-activity relationships that govern the neuropharmacology of the broader class of 1,2-diarylethylamines. Until such research is conducted, the pharmacological profile of this intriguing molecule will remain a significant and unanswered question in the field of neuropharmacology.

References

- World Health Organization. (2020). Critical Review Report: Diphenidine. Expert Committee on Drug Dependence.

- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358-367.

- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2014). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis.

- World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. Expert Committee on Drug Dependence.

- Ciszek, M. A., Kryst, J., & Witek, J. (2016). Pharmacological investigations of the dissociative ‘legal highs’ diphenidine, methoxphenidine and analogues. PloS one, 11(6), e0157021.

- Wallach, J., Kang, H., Colestock, T., Morris, H., & Adejare, A. (2016). Pharmacological investigations of the dissociative ‘legal highs’ diphenidine, methoxphenidine and analogues. PloS one, 11(6), e0157021.

- Wallach, J., Kang, H., Colestock, T., Morris, H., & Adejare, A. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021.

- Matsumoto, R. R., Pouw, B., & Bowen, W. D. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl) piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and alcohol dependence, 118(1), 40-47.

- Expert Committee on Drug Dependence. (n.d.). Diphenidine.

- Beck, O., Bäckberg, M., & Helander, A. (2015). Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. Clinical Toxicology, 53(5), 446-453.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Matsumoto, R. R., Pouw, B., & Bowen, W. D. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and alcohol dependence, 118(1), 40-47.

- Schifano, F., Orsolini, L., Duccio, P., & Corkery, J. M. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) piperidine; 2-meo-diphenidine): Preliminary data on chemical, pharmacological and clinical effects. Brain research bulletin, 118, 104-109.

- Naidoo, D. (2017).

- de Oliveira, A. C., de Oliveira, T. M., de Almeida, F. K. S., da Silva, A. L., de Oliveira, A. P., de Oliveira, G. A., ... & de Lima, M. D. C. (2016). Highly functionalized piperidines: free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 11(11), e0165939.

- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358-367.

- Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1, 2-diphenylethylamine and 1-(1, 2-diphenylethyl) piperidine enantiomers and of related compounds. Bioorganic & medicinal chemistry, 17(9), 3456-3462.

- Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y. W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Journal of medicinal chemistry, 63(11), 6065-6078.

- Jubilant Life Sciences Limited. (n.d.).

- Siddiqui, A. A., Rahman, M. A., Shaharyar, M., & Mishra, R. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82.

- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358-367.

- Schifano, F., Orsolini, L., Duccio, P., & Corkery, J. M. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) piperidine; 2-meo-diphenidine): Preliminary data on chemical, pharmacological and clinical effects. Brain research bulletin, 118, 104-109.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- BenchChem. (n.d.).

- Mamedova, G., Al-Harrasi, A., & Hussain, J. (2023). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2023(2), M1646.

Sources

- 1. research.tus.ie [research.tus.ie]

- 2. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]

- 6. Diphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of Diphenylethyl Piperidine Derivatives: Mechanistic Insights and Polypharmacology

Executive Summary

The 1,2-diarylethylamine scaffold—most notably represented by diphenidine (1-(1,2-diphenylethyl)piperidine, DPH) —constitutes a critical class of central nervous system (CNS) active agents. Originally synthesized in the early 20th century and later investigated for neuroprotective properties following ischemic stroke, these compounds have garnered significant attention due to their complex polypharmacology.

Diphenylethyl piperidines function primarily as uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists and moderate monoamine reuptake inhibitors (targeting the dopamine and norepinephrine transporters, DAT and NET). This dual mechanism presents a unique therapeutic window for conditions like Fragile X Syndrome (FXS) and major depressive disorder, while also explaining their emergence as dissociative research chemicals. This whitepaper systematically deconstructs the structure-activity relationship (SAR) of this scaffold, detailing the causality behind molecular modifications and providing self-validating experimental workflows for their pharmacological evaluation.

Mechanistic Foundations

The pharmacodynamic profile of diphenylethyl piperidines is driven by two distinct but complementary pathways:

-

Uncompetitive NMDAR Antagonism : Like phencyclidine (PCP) and ketamine, diphenidine derivatives bind to the PCP site located inside the ion channel pore of the NMDAR. Because this site is only accessible when the channel is open, these drugs are classified as use-dependent, uncompetitive antagonists. By physically occluding the pore, they block excessive calcium (

) influx, mitigating glutamate-induced excitotoxicity . -

Monoamine Transporter Inhibition : Off-target inhibition of DAT and NET increases extracellular dopamine and norepinephrine. In a therapeutic context, this monoaminergic boost can counteract the motor-impairing and sedative effects typically associated with potent NMDAR blockade.

Fig 1: Mechanism of uncompetitive NMDAR antagonism by diphenidine derivatives via PCP site blockade.

Structure-Activity Relationship (SAR) Profiling

The 1-(1,2-diphenylethyl)piperidine backbone is highly sensitive to steric and electronic modifications. SAR studies reveal strict structural requirements for optimal NMDAR affinity and DAT/NET selectivity.

Aryl Ring Substitutions (The Methoxy and Halogen Series)

Modifications to the phenyl rings drastically alter binding affinity. The position of the substituent dictates the molecule's ability to fit within the highly conserved, sterically restricted PCP binding pocket of the NMDAR pore.

-

Ortho and Meta Substitutions : Compounds like 2-methoxydiphenidine (2-MXP) and 3-MXP retain high affinity. 3-MXP is nearly equipotent to the parent compound DPH. Halogenation at the ortho position (e.g., 2-Cl-DPH) significantly increases potency, yielding low nanomolar affinity.

-

Para Substitutions : Placing a bulky methoxy group at the para position (4-MXP) causes a severe steric clash within the channel pore, resulting in a ~25-fold drop in NMDAR affinity compared to DPH. Interestingly, 4-MXP retains its DAT affinity, effectively flipping the molecule's selectivity profile from an NMDAR antagonist to a primary dopamine reuptake inhibitor.

Bioisosteric Replacements (Chalcogen Heterocycles)

Recent advancements have explored replacing one of the phenyl rings with chalcogen-containing heterocycles to fine-tune polypharmacology .

-

Selenium and Thiophene : The 2-selenophene (SePP) and thiophene (TPP) analogs perfectly mimic the spatial geometry and lipophilicity of the phenyl ring, maintaining nearly identical NMDAR affinity to DPH (~28 nM).

-

Furan : The oxygen-containing furan analog (FuPP) exhibits a 4-fold reduction in NMDAR affinity, demonstrating that the increased electronegativity and altered bond angles of oxygen disrupt optimal pore binding.

Quantitative SAR Data Summary

| Compound Name | Substitution / Modification | NMDAR Affinity (nM) | DAT Inhibition (nM) | NET Inhibition (nM) |

| DPH (Diphenidine) | Unsubstituted Parent | 28.6 | ~500 - 1000 | ~500 - 1000 |

| 2-Cl-DPH | Ortho-Chlorine | 14.6 | Moderate | Moderate |

| 3-MXP | Meta-Methoxy | 30.3 | Moderate | Moderate |

| 2-MXP | Ortho-Methoxy | 56.5 | Moderate | Moderate |

| 4-MXP | Para-Methoxy | 723.8 | ~250 - 300 | Moderate |

| SePP | 2-Selenophene Bioisostere | 28.7 | Moderate | Moderate |

| TPP | Thiophene Bioisostere | 25.4 | Moderate | Moderate |

| FuPP | Furan Bioisostere | 128.8 | Moderate | Moderate |

(Note: SERT inhibition for all listed compounds remains >10,000 nM, indicating high selectivity for DAT/NET over SERT).

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the synthesis and pharmacological evaluation of these derivatives must follow self-validating methodologies.

Chemical Synthesis: Organozinc-Modified Mannich Reaction

Traditional Mannich reactions for 1,2-diarylethylamines often suffer from poor yields due to the instability of the imine intermediate. The organozinc-mediated approach solves this by allowing a highly selective, one-pot, two-step synthesis.

-

Step 1 (Imine Formation) : React benzaldehyde (or a heterocyclic aldehyde like 2-selenophenecarboxaldehyde) with piperidine in the presence of a catalytic amount of trifluoroacetic acid (TFA). Causality: TFA accelerates the dehydration of the hemiaminal intermediate to form the electrophilic imine.

-

Step 2 (Nucleophilic Attack) : Add benzyl bromide and zinc dust directly to the vessel. Causality: Zinc inserts into the carbon-bromine bond to form a transient, highly reactive benzylzinc bromide nucleophile. This intermediate selectively attacks the imine carbon over any unreacted aldehyde, preventing unwanted alcohol byproducts.

-

Validation : The reaction is quenched with aqueous ammonia. The basicity of the piperidine nitrogen allows for self-validating acid-base extraction: the product is pulled into an acidic aqueous layer, leaving neutral impurities in the organic phase, before being basified and re-extracted. Final purity is confirmed via

-NMR.

Radioligand Binding Assay: -MK-801 Competitive Displacement

To quantify NMDAR affinity, a competitive radioligand binding assay utilizing

-

Tissue Preparation : Rat forebrain homogenate is utilized because it naturally expresses a physiologically relevant distribution of NMDAR subtypes (NR1/NR2A-D).

-

Incubation & Channel Opening : Homogenates are incubated with

-MK-801 and the test compound. Causality: Because MK-801 and diphenidine derivatives are open-channel blockers, the buffer must be supplemented with exogenous glutamate and glycine. Without these agonists, the channel remains closed, the PCP site is hidden, and the assay will fail to yield binding data. -

Internal Validation : A positive control well containing 30 μM of unlabeled (+)-MK-801 is included. Causality: This massive excess of unlabeled ligand saturates all specific PCP sites. Any radioactivity detected in this well represents non-specific binding (e.g., ligand sticking to the plastic or lipid membrane), which is mathematically subtracted from all other wells to isolate the specific binding signal.

-

Quantification : Rapid vacuum filtration over glass-fiber filters traps the membrane-bound receptors. Ice-cold buffer washes immediately halt binding kinetics and flush away unbound radioligand. Radioactivity is measured via liquid scintillation counting.

Fig 2: Step-by-step workflow for competitive [3H]-MK-801 radioligand binding assays.

Therapeutic Perspectives & Future Directions

The polypharmacology of diphenylethyl piperidines offers a compelling frontier in drug development. Pure NMDAR antagonists often fail in clinical trials due to severe psychotomimetic side effects and motor impairment. However, the intrinsic DAT and NET inhibitory properties of compounds like SePP provide a built-in countermeasure. By elevating synaptic dopamine and norepinephrine, these derivatives can offset the sedative and motor-disrupting effects of NMDAR blockade. This delicate pharmacological balance is currently being investigated for the treatment of auditory hypersensitivity and seizures in Fragile X Syndrome, positioning the 1,2-diarylethylamine scaffold as a highly tunable template for next-generation neurotherapeutics.

References

-

Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., & Brandt, S. D. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One.[Link][1]

-

Cameron, S., Dybek, M., Canal, C. E., & Wallach, J. (2026). Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome. Journal of Medicinal Chemistry (ACS Publications).[Link][2]

-

Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[Link][3]

Sources

Technical Whitepaper: Physicochemical & Forensic Profiling of 1-(2,2-Diphenylethyl)piperidine

Part 1: Executive Summary

In the landscape of novel psychoactive substances (NPS), the structural integrity of reference standards is paramount. 1-(2,2-Diphenylethyl)piperidine (often abbreviated as 2,2-DEP ) is a structural isomer of the dissociative anesthetic Diphenidine (1-(1,2-diphenylethyl)piperidine).[1][2][3][4][5]

While Diphenidine is a potent NMDA receptor antagonist with established recreational use, 2,2-DEP primarily serves as a critical forensic marker . It is synthesized to validate analytical methods, ensuring that positive identifications of Diphenidine are not false positives caused by positional isomers. This guide provides an in-depth physicochemical profile, synthesis methodology, and the specific mass spectrometric fragmentation patterns required to distinguish 2,2-DEP from its psychoactive isomer.

Part 2: Chemical Identity & Structural Analysis[6][7]

The core difference between the psychoactive Diphenidine and the analytical isomer 2,2-DEP lies in the attachment point of the phenyl rings on the ethyl linker. This subtle shift significantly alters the fragmentation pathways in mass spectrometry, acting as a self-validating identification mechanism.

Nomenclature and Identifiers[8]

| Property | Data |

| IUPAC Name | 1-(2,2-Diphenylethyl)piperidine |

| Common Abbreviations | 2,2-DEP, 2,2-Diphenidine |

| Molecular Formula | C₁₉H₂₃N |

| Molecular Weight | 265.40 g/mol |

| Monoisotopic Mass | 265.1830 g/mol |

| CAS Number | Not formally assigned a unique CAS in major registries; often referenced as "Diphenidine Isomer" |

| Structural Class | Diarylethylamine / Piperidine derivative |

Physicochemical Data Table

| Parameter | Value (Experimental/Predicted) | Context |

| Physical State | Solid (HCl salt), Oil (Freebase) | Standard isolation forms. |

| Melting Point | >260 °C (HCl salt) | Significantly higher than Diphenidine HCl (~210 °C). |

| Lipophilicity (LogP) | ~4.6 (Predicted) | Highly lipophilic; crosses BBB readily. |

| pKa (Basic N) | ~9.5 (Predicted) | Protonated at physiological pH. |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂. | Insoluble in neutral water; soluble in dilute acid. |

Part 3: Forensic Characterization (The Self-Validating System)

The "Trustworthiness" of an analytical result depends on the exclusion of isomers. The following protocols demonstrate how to distinguish 2,2-DEP from Diphenidine using GC-MS and NMR.

Mass Spectrometry: The Fragmentation Logic

In Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) induces fragmentation driven by the stability of the resulting carbocations.

-

Diphenidine (1,2-DEP): Cleavage occurs at the benzylic position between the

and -

2,2-DEP: Cleavage occurs between the methylene group attached to the nitrogen and the bulky diphenyl-substituted carbon. This yields the

-methylenepiperidinium ion at m/z 98 .

Diagnostic Rule:

ngcontent-ng-c2699131324="" class="ng-star-inserted">If the base peak is m/z 174 , the substance is Diphenidine. If the base peak is m/z 98 , the substance is 1-(2,2-Diphenylethyl)piperidine.[1][3][4]

Visualization: Fragmentation Pathways

Caption: Comparative EI-MS fragmentation pathways. The m/z 98 ion is diagnostic for the 2,2-isomer.[1][2][3][4]

NMR Spectroscopy Differentiation[2][4][5]

Nuclear Magnetic Resonance (NMR) provides definitive structural proof.

-

1,2-DEP (Diphenidine): Contains a chiral center.[6] The methylene protons on the ethyl chain are diastereotopic, appearing as a complex ABX or dd system.

-

2,2-DEP: Achiral (symmetric phenyls). The ethyl chain consists of a methylene group (-CH₂-) and a methine group (-CH<).

-

Signal A: Doublet (2H) for the N-CH₂- group.

-

Signal B: Triplet (1H) for the -CH(Ph)₂ group.

-

Note: This distinct doublet-triplet coupling pattern is the "fingerprint" of the 2,2-diphenylethyl moiety.

-

Part 4: Synthesis Methodology (Reference Standard)

To establish a verified reference standard, one must synthesize 2,2-DEP from known precursors. The following protocol utilizes an alkylation strategy, preferred for its operational simplicity and high yield.

Reaction Scheme

Precursors: Piperidine + 2,2-Diphenylethyl bromide (or chloride).

Solvent: Acetonitrile (ACN) or DMF.

Base: Potassium Carbonate (

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-diphenylethyl bromide (1.0 eq, e.g., 5 mmol) in anhydrous Acetonitrile (20 mL).

-

Addition: Add anhydrous Potassium Carbonate (2.0 eq) to the solution.

-

Amine Introduction: Add Piperidine (1.2 eq) dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Workup:

-

Cool reaction to room temperature.

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification:

-

Dissolve crude oil in Dichloromethane (DCM) and wash with water (x2) and brine (x1).

-

Dry organic layer over

and evaporate. -

Optional: Convert to HCl salt by dissolving in diethyl ether and bubbling dry HCl gas. The 2,2-DEP HCl salt precipitates as a white solid (MP >260 °C).

-

Synthesis Workflow Diagram

Caption: Alkylation synthesis pathway for generating the 2,2-DEP reference standard.

Part 5: Pharmacological Context[8][9]

While this document focuses on physicochemical data, understanding the biological context is necessary for safety handling.

-

Activity Profile: Unlike Diphenidine, which acts as a high-affinity NMDA receptor antagonist (similar to PCP and Ketamine), the 2,2-DEP isomer exhibits significantly reduced or negligible affinity for the NMDA receptor. The specific spatial arrangement of the phenyl rings in the 1,2-position is critical for the hydrophobic pocket binding in the ion channel.

-

Safety: Despite lower potency, all diarylethylamines should be handled with standard chemical safety protocols (fume hood, gloves, eye protection) due to potential unknown off-target effects (e.g., sigma receptor binding).

References

-

McLaughlin, G., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[1][2][3][4] Drug Testing and Analysis.

-

Wink, C. S., et al. (2016). "Human metabolism and urinary excretion of the novel psychoactive substance diphenidine." Forensic Toxicology.

-

Cayman Chemical. (2024). "Diphenidine (hydrochloride) Product Information & Safety Data Sheet."

-

PubChem. (2025).[6] "Compound Summary: 1-(1,2-Diphenylethyl)piperidine (Diphenidine)." National Library of Medicine.

-

SWGDRUG. (2016).[7] "Monograph: Diphenidine."[6][7] Scientific Working Group for the Analysis of Seized Drugs.

Sources

- 1. research.tus.ie [research.tus.ie]

- 2. researchgate.net [researchgate.net]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. (+)-1-(1,2-DIPHENYLETHYL)PIPERIDINE (PD063477, JQWJJJYHVHNXJH-UHFFFAOYSA-N) [probes-drugs.org]

- 7. swgdrug.org [swgdrug.org]

The 1-(2,2-Diphenylethyl)piperidine Scaffold: History, Analytical Discovery, and Pharmacological Evolution

Executive Summary

As a Senior Application Scientist, I approach the synthesis and characterization of molecular scaffolds not merely as a synthetic exercise, but as a rigorous system of logical deduction. The 1-(2,2-diphenylethyl)piperidine scaffold (commonly referred to as 2,2-DEP) represents a fascinating intersection of forensic toxicology and neuropharmacology. Originally synthesized to solve a critical analytical crisis in the identification of illicit designer drugs, this structural motif has also proven to be a highly effective lipophilic anchor in the rational design of monoamine transporter inhibitors.

This whitepaper dissects the history, mechanistic causality, and experimental protocols surrounding 1-(2,2-diphenylethyl)piperidine and its analogs, providing a self-validating framework for researchers and drug development professionals.

The Forensic Imperative: Discovery and Isomeric Differentiation

The formal discovery and rigorous characterization of 1-(2,2-diphenylethyl)piperidine were driven by a forensic necessity. In the early 2010s, the grey market saw a proliferation of novel psychoactive substances (NPS) belonging to the 1,2-diarylethylamine class[1]. The most prominent of these was diphenidine (1-(1,2-diphenylethyl)piperidine) , a potent NMDA receptor antagonist that induced severe dissociative states[2].

When law enforcement intercepts a novel substance, mass spectrometry (MS) is the gold standard for identification. However, positional isomers like 1,2-DEP and 2,2-DEP share identical molecular weights (

Mechanistic Causality in Mass Spectrometry

To differentiate these isomers, we rely on a self-validating analytical protocol that exploits the fundamental laws of physical chemistry—specifically, electron ionization (EI) induced

In the EI source, the radical cation formed on the piperidine nitrogen triggers homolytic cleavage of the adjacent

-

1,2-DEP (Diphenidine): The

carbon bears a phenyl ring. Cleavage results in a highly conjugated, stable iminium ion containing the piperidine ring and one phenyl group. Mass = 84 (piperidine) + 90 (CH-Ph) = m/z 174 [1]. -

2,2-DEP (Isomer): The

carbon is an unsubstituted methylene. Cleavage of the

This mathematical certainty provides an infallible, self-validating proof of the substitution pattern.

Caption: GC-MS alpha-cleavage pathways differentiating 1,2-DEP and 2,2-DEP isomers.

Pharmacological Evolution: From Forensic Artifact to DAT Inhibitor

Beyond forensic chemistry, the 2,2-diphenylethyl moiety is a highly valuable lipophilic anchor in neuropharmacology.

In the development of Dopamine Transporter (DAT) inhibitors, researchers sought to improve upon flexible piperazine analogs like GBR 12909. By utilizing a structurally constrained piperidine backbone attached to a 2,2-diphenylethyl group, researchers successfully locked the molecule into a bioactive conformation[4][5].

Why does this specific scaffold work?

The bulky, highly lipophilic diphenyl groups at the 2-position occupy a specific hydrophobic binding pocket within the DAT protein. This steric bulk prevents the transporter from undergoing the conformational shift required to translocate dopamine across the synaptic membrane. For instance, the analog S,S-(−)-19a demonstrated an exceptional DAT binding affinity (

Caption: Pharmacological and forensic evolution of the 1-(2,2-diphenylethyl)piperidine scaffold.

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the following table summarizes the key physicochemical and analytical metrics differentiating the 2,2-DEP scaffold from its 1,2-DEP counterpart[1][3].

| Metric | 1-(1,2-Diphenylethyl)piperidine (Diphenidine) | 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) |

| Substitution Pattern | ||

| Primary EI-MS Iminium Ion | m/z 174 | m/z 98 |

| Base Peak (GC-MS) | m/z 174 | m/z 98 |

| NMDA Receptor Affinity | High (Reduces fEPSPs at 30 μM) | Negligible / Undocumented |

| Primary Application | Dissociative Anesthetic / NPS | Analytical Reference Standard |

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high yield and analytical absolute certainty.

Protocol A: Synthesis of 1-(2,2-Diphenylethyl)piperidine

Causality Note: We utilize Lithium Aluminum Hydride (

Step 1: Acylation (Amide Formation)

-

Dissolve 10.0 mmol of 2,2-diphenylacetyl chloride in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add 12.0 mmol of piperidine and 15.0 mmol of triethylamine (acting as an acid scavenger) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench with 1M HCl, wash with saturated aqueous

and brine, dry over anhydrous

Step 2: Reduction to Amine

-

Suspend 20.0 mmol of

in 40 mL of anhydrous tetrahydrofuran (THF) at 0°C. -

Dissolve the intermediate amide from Step 1 in 20 mL of anhydrous THF and add dropwise to the

suspension. -

Reflux the mixture for 12 hours.

-

Fieser Workup: Cool to 0°C. Sequentially add 0.76 mL water, 0.76 mL 15% NaOH (aq), and 2.28 mL water. Stir until a white granular precipitate forms.

-

Filter the salts, concentrate the filtrate, and precipitate the final product as a hydrochloride salt using 2M HCl in diethyl ether.

Protocol B: GC-MS Analytical Differentiation

-

Sample Preparation: Dissolve 1 mg of the synthesized 2,2-DEP HCl salt in 1 mL of LC-MS grade methanol.

-

Chromatography: Inject 1 μL into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Use helium as the carrier gas at 1.0 mL/min.

-

Temperature Gradient: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 10 min).

-

Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV.

-

Validation: Confirm the presence of the molecular ion at m/z 265 and the diagnostic base peak at m/z 98 (confirming the 2,2-substitution pattern)[1].

References

-

Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., Mercier, M. S., Lodge, D., Morris, H., Dempster, N. M., & Brandt, S. D. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358–367. URL: [Link]

-

Kolhatkar, R. B., Ghorai, S. K., George, C., Reith, M. E., & Dutta, A. K. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205–2215. URL: [Link]

-

World Health Organization (WHO). (2021). Diphenidine - Expert Committee on Drug Dependence Information Repository. URL: [Link]

-

Wikipedia Contributors. Diphenylacetic acid (Applications: 2,2-DEP). Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

- 1. research.tus.ie [research.tus.ie]

- 2. Diphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Literature review of 1-(2,2-Diphenylethyl)piperidine biological activity

The following technical guide provides an in-depth analysis of 1-(2,2-Diphenylethyl)piperidine , a structural isomer of the dissociative anesthetic Diphenidine. This document is structured to serve researchers and drug development professionals by clarifying the molecule's distinct pharmacological profile, structure-activity relationships (SAR), and critical analytical differentiation from its psychoactive isomer.

Pharmacodynamics, Structure-Activity Relationships, and Analytical Profiling

Part 1: Executive Summary & Chemical Identity

1-(2,2-Diphenylethyl)piperidine (often abbreviated as 2,2-DEP ) is a piperidine derivative characterized by a geminal diphenyl substitution at the

While Diphenidine is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, current literature and structure-activity relationship (SAR) data indicate that 2,2-DEP exhibits a significantly distinct pharmacological profile. It is primarily utilized in research as:

-

A Negative Control/SAR Probe: To demonstrate the necessity of the 1,2-substitution pattern for high-affinity PCP-site binding.

-

A Forensic Reference Standard: To distinguish it from Diphenidine in seized samples using specific mass spectral fragmentation patterns.

-

A Scaffold for Calcium Channel Blockers: The 2,2-diphenylethylamine moiety is a privileged structure in L-type calcium channel blockers (e.g., Fendiline), suggesting potential off-target activity distinct from NMDA antagonism.

| Feature | 1-(2,2-Diphenylethyl)piperidine | Diphenidine (1,2-DEP) |

| IUPAC Name | 1-(2,2-diphenylethyl)piperidine | 1-(1,2-diphenylethyl)piperidine |

| Key Structural Feature | Geminal phenyls at | Vicinal phenyl/amine at |

| Primary Biological Target | Low affinity for NMDA (PCP site) | High affinity NMDA Antagonist ( |

| Major MS Fragment |

Part 2: Structure-Activity Relationship (SAR) & Pharmacology

1. The Pharmacophore Shift

The drastic difference in biological activity between 2,2-DEP and Diphenidine illustrates a critical SAR principle in dissociative anesthetics. The NMDA receptor's PCP binding site requires a specific spatial arrangement of the aromatic rings relative to the basic nitrogen.

-

Diphenidine (Active): The phenyl group at the

-position (adjacent to nitrogen) mimics the arylcyclohexylamine structure of PCP and Ketamine, allowing for hydrophobic interaction within the receptor pore. -

2,2-DEP (Inactive/Low Potency): Shifting the phenyl group to the

-position creates a "gem-diphenyl" motif. This steric bulk is too distant from the nitrogen to satisfy the PCP-site pharmacophore, resulting in a loss of NMDA antagonist potency.

2. Potential Off-Target Activities

While 2,2-DEP lacks the specific NMDA potency of its isomer, the 2,2-diphenylethylamine scaffold is biologically active in other domains. Researchers should screen for the following potential activities:

-

Calcium Channel Blockade: Structural analogs like Fendiline (which contains a 3,3-diphenylpropylamine moiety) are L-type calcium channel blockers. 2,2-DEP may exhibit similar cardiovascular or neuroprotective effects via this mechanism.

-

Anticholinergic Activity: The gem-diphenyl motif is common in muscarinic antagonists. 2,2-DEP may possess antispasmodic properties.

3. Signaling Pathway Visualization

The following diagram contrasts the receptor interaction logic between the two isomers.

Caption: Comparative signaling logic showing why the 2,2-isomer fails to activate the NMDA blockade pathway common to Diphenidine.

Part 3: Analytical Differentiation (Forensic & QC)

For drug development and forensic analysis, distinguishing these isomers is critical. They have identical molecular weights (

Fragmentation Mechanism

-

Diphenidine (1,2-DEP): Cleavage occurs between the

-carbon and the benzyl group.-

Base Peak:

174 (Due to the stable iminium ion retaining one phenyl group).

-

-

2,2-DEP: Cleavage occurs between the piperidine nitrogen and the ethyl chain.

-

Base Peak:

98 (The methylene-piperidinium ion). -

Secondary Peak:

167 (Diphenylmethyl cation).

-

Table 1: Mass Spectral Data Comparison

| Compound | Molecular Ion ( | Base Peak (100%) | Diagnostic Ions | Mechanism |

| Diphenidine | 265 | 174 | 91, 174 | |

| 2,2-DEP | 265 | 98 | 167, 165 | C-N bond cleavage |

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(2,2-Diphenylethyl)piperidine

Adapted from Wallach et al. (2016) for reference standard preparation.

Objective: Synthesize high-purity 2,2-DEP for pharmacological screening.

Reagents:

-

Piperidine (1.0 eq)

-

2,2-Diphenylacetyl chloride (1.0 eq) or 2,2-Diphenylacetaldehyde (for reductive amination)

-

Lithium Aluminum Hydride (LiAlH4) (if reducing amide)

-

THF (anhydrous)

Workflow:

-

Amide Formation: Dissolve 2,2-diphenylacetyl chloride in dry DCM. Add piperidine (1.1 eq) and triethylamine (1.2 eq) at 0°C. Stir for 2h. Wash with water/brine. Isolate intermediate: 1-(2,2-diphenylacetyl)piperidine.

-

Reduction: Dissolve the amide intermediate in anhydrous THF. Slowly add LiAlH4 (2.0 eq) under

atmosphere. Reflux for 4-6 hours. -

Quenching: Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter precipitate.

-

Purification: Extract filtrate with diethyl ether. Dry over

. Convert to HCl salt using HCl/ether solution for stability. -

Validation: Verify structure via

H-NMR (Look for triplet at

Protocol B: In Vitro NMDA Binding Assay (Validation of Inactivity)

Objective: Confirm lack of affinity at the PCP site compared to Diphenidine.

-

Membrane Prep: Use rat forebrain membranes or HEK293 cells expressing GluN1/GluN2B receptors.

-

Radioligand:

-MK-801 (Specific activity ~30 Ci/mmol). -

Incubation: Incubate membranes (200

g protein) with 5 nM-

Control: Use 10

M (+)MK-801 to define non-specific binding. -

Comparator: Run parallel curve with Diphenidine.

-

-

Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and-

Expected Result: 2,2-DEP

nM (Inactive); Diphenidine

-

Part 5: References

-

Wallach, J., et al. (2016). "Pharmacological investigations of the dissociative 'legal highs' diphenidine, methoxphenidine and analogues." PLoS One, 11(6), e0157021.

-

McLaughlin, G., et al. (2016). "Test purchase, identification and synthesis of 2-methoxy-diphenidine (MXP) and differentiation from its isomer diphenidine." Forensic Science International, 265, 27-36.

-

Wink, C. S., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers." Drug Testing and Analysis, 7(10), 917-926.

-

Bergeron, R., et al. (2009). "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers." Bioorganic & Medicinal Chemistry, 17(9), 3456-3462.[1]

-

PubChem Compound Summary. "1-(2,2-Diphenylethyl)piperidine." National Center for Biotechnology Information.

Sources

Toxicological Assessment of 1-(2,2-Diphenylethyl)piperidine in vitro

This guide outlines a rigorous technical framework for the in vitro toxicological assessment of 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) . As the structural isomer of the dissociative novel psychoactive substance (NPS) Diphenidine (1,2-DEP) , 2,2-DEP presents a unique challenge: it is frequently encountered as a synthesis impurity or a misidentified "research chemical," yet its specific pharmacological and toxicological profile remains under-characterized compared to its 1,2-isomer.

This whitepaper serves as a strategic protocol for researchers to define the safety, metabolic stability, and neuropharmacological footprint of 2,2-DEP.

Version: 1.0 | Classification: Technical Guidance | Target: Pharmacology & Toxicology Research

Executive Summary: The Isomeric Challenge

In the landscape of arylalkylamine dissociatives, Diphenidine (1-(1,2-diphenylethyl)piperidine) is a potent NMDA receptor antagonist. Its positional isomer, 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) , differs only in the attachment point of the piperidine ring relative to the phenyl groups.

While often dismissed as a synthesis byproduct, 2,2-DEP requires independent toxicological validation for two critical reasons:

-

Pharmacophore Dislocation: The shift from a 1,2- to a 2,2-substitution pattern alters the spatial arrangement of the aromatic rings, potentially shifting affinity from NMDA receptors to off-target sites like Sigma (

) receptors or Monoamine Transporters (MATs) . -

Impurity Profiling: As a common contaminant in illicit Diphenidine supplies, its specific cytotoxicity and metabolic activation must be understood to disentangle "drug" toxicity from "impurity" toxicity.

Strategic Assessment Workflow

The following workflow integrates high-throughput screening (HTS) with mechanistic validation.

Figure 1: Hierarchical workflow for determining the pharmacological and toxicological identity of 2,2-DEP.

Phase I: Neuropharmacological Profiling

The primary hypothesis is that 2,2-DEP possesses reduced NMDA affinity compared to Diphenidine but may retain Sigma-1 receptor affinity, a common trait of piperidine-based structures.

Receptor Binding Assays (Radioligand Displacement)

Objective: Determine the affinity constant (

| Target Receptor | Radioligand | Reference Ligand | Rationale |

| NMDA (PCP site) | Phencyclidine (PCP) | Defines dissociative potential. 1,2-DEP is a potent ligand; 2,2-DEP is predicted to be weaker. | |

| Sigma-1 ( | Haloperidol | Piperidine moieties are privileged structures for | |

| DAT (Dopamine) | GBR-12909 | Diphenidine shows DAT inhibition; isomerism may alter selectivity. |

Protocol Validation:

-

Positive Control: Run parallel assays with Diphenidine (1,2-DEP) to quantify the "Isomeric Shift" in potency.

-

Acceptance Criteria: Specific binding > 80% in controls;

-factor > 0.5 for assay robustness.

Functional Neurotoxicity (Calcium Flux)

Binding does not equal function. We must determine if 2,2-DEP acts as an antagonist (neuroprotective/dissociative) or agonist (excitotoxic).

-

Cell Model: Primary Rat Cortical Neurons (DIV 14).

-

Method: FLIPR Calcium 6 Assay.

-

Protocol:

-

Pre-incubate neurons with 2,2-DEP (0.1 – 100

M) for 30 mins. -

Challenge with Glutamate (10

M) + Glycine (10 -

Readout: Measure reduction in intracellular

fluorescence. -

Interpretation: A blockade of

influx confirms NMDA antagonism. Lack of blockade suggests the compound is pharmacologically inert at this site.

-

Phase II: Cytotoxicity & Metabolic Toxicology

Even if pharmacologically weak, 2,2-DEP may exert direct cellular toxicity or generate reactive metabolites.

Comparative Cytotoxicity (MTT & LDH)

Objective: Establish the

| Parameter | HepG2 (Liver Model) | SH-SY5Y (Neuronal Model) |

| Exposure Time | 24h / 48h | 24h / 48h |

| Concentration Range | 1 | 1 |

| Endpoint 1 (Metabolic) | MTT Assay (Mitochondrial function) | MTT Assay |

| Endpoint 2 (Integrity) | LDH Release (Membrane rupture) | LDH Release |

Data Interpretation:

-

Specific Toxicity: If SH-SY5Y

<< HepG2 -

Structure-Toxicity Relationship: Compare

of 2,2-DEP vs. 1,2-DEP. Isomers often have vastly different lipophilicities (

Metabolic Stability & Reactive Intermediates

Piperidine rings are subject to metabolic oxidation. We must determine if 2,2-DEP forms toxic iminium ions.

-

System: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system.

-

Analysis: LC-HRMS (High-Resolution Mass Spectrometry).

-

Key Metabolites to Monitor:

-

Hydroxylation: Mono- and di-hydroxylated species (on the phenyl rings).

-

N-Oxidation: Formation of the piperidine N-oxide.

-

Iminium Ion Formation: A potential reactive electrophile (toxicophore).

-

Mechanistic Signaling Pathway

Understanding the downstream effects of 2,2-DEP interaction with the NMDA receptor is crucial for predicting chronic risks (e.g., Olney's lesions).

Figure 2: Putative signaling cascade. If 2,2-DEP acts as an NMDA antagonist, it should inhibit Ca2+-mediated ROS generation but may trigger paradoxical BDNF upregulation similar to ketamine.

References

-

Wallach, J., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[1][2][3][4] Drug Testing and Analysis. Link

- Core Reference: Establishes the synthesis and analytical differenti

-

Berger, M. L., et al. (2009).[5][6] "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds." Bioorganic & Medicinal Chemistry. Link

- Mechanistic Grounding: Defines the SAR of the 1,2-diphenylethylamine pharmacophore and the necessity of the 1,2-substitution for high NMDA affinity.

-

Helander, A., et al. (2015). "Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine."[2][3][4] Clinical Toxicology. Link

- Clinical Context: Documents the toxicity profile of the parent compound (Diphenidine) in human cases.

-

Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

- Class Context: Provides the broad toxicological framework for arylalkylamine dissoci

Sources

- 1. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: GC-MS Analysis and Fragmentation Patterns of 1-(2,2-Diphenylethyl)piperidine

Abstract & Introduction

The emergence of novel psychoactive substances (NPS) requires rigorous analytical protocols to distinguish between structural isomers with distinct pharmacological profiles. 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) is a structural isomer of the dissociative anesthetic Diphenidine (1,2-DEP) . While Diphenidine is a controlled substance in many jurisdictions, 2,2-DEP often appears as a synthesis impurity or a standalone "grey market" substance.

Differentiation of these isomers is critical because they possess identical molecular weights (

Chemical Identity and Properties

| Property | 1-(2,2-Diphenylethyl)piperidine (Target) | Diphenidine (Isomer) |

| Common Abbreviation | 2,2-DEP | 1,2-DEP |

| IUPAC Name | 1-(2,2-diphenylethyl)piperidine | 1-(1,2-diphenylethyl)piperidine |

| CAS Number | 332-14-9 (Generic related) / N/A | 36794-52-2 |

| Molecular Formula | ||

| Molecular Weight | 265.40 g/mol | 265.40 g/mol |

| Key Structural Feature | Geminal diphenyl group on | Vicinal phenyl/piperidine groups |

Experimental Protocol

Sample Preparation

Objective: Isolate the analyte from the matrix (powder, tablet, or biological fluid) while minimizing thermal degradation.

-

Solid Samples: Weigh 10 mg of sample and dissolve in 10 mL of HPLC-grade Methanol. Sonicate for 5 minutes. Dilute 1:10 with Methanol for GC-MS injection.

-

Biological Fluids (Urine/Blood): Perform Liquid-Liquid Extraction (LLE) using basic extraction (pH 10) into Ethyl Acetate. Evaporate to dryness and reconstitute in 100

L Ethyl Acetate.

GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977A MSD (or equivalent single quadrupole system).

-

Inlet: Split/Splitless

-

Temperature: 250°C

-

Mode: Split (20:1) for bulk drugs; Splitless for toxicology.

-

Liner: Ultra Inert, single taper with wool.

-

-

Column: DB-5MS UI (30 m

0.25 mm-

Rationale: Standard non-polar phase provides adequate separation of isomers based on boiling point and van der Waals interactions.

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Mass Spectrometer:

Results & Discussion: Fragmentation Analysis

Chromatographic Separation

While 1,2-DEP and 2,2-DEP are isomers, they exhibit slightly different retention times due to steric differences in the diphenyl moiety. However, retention times can drift. Mass spectral confirmation is the primary identification method.

Mass Spectral Interpretation (The Core Differentiator)

The fragmentation patterns of these two isomers are distinct due to the location of the phenyl rings relative to the nitrogen atom. The fragmentation is driven by

Analyte: 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) [5][6]

-

Mechanism: Ionization occurs at the piperidine nitrogen. The most favorable bond break is the

-cleavage of the -

Base Peak (m/z 98): This ion corresponds to the methylene-piperidinium iminium ion (

). The stability of this fragment makes it the dominant peak (100% abundance). -

Secondary Ions:

-

m/z 167: The tropylium-like diphenylmethyl cation (

), resulting from the charge retention on the carbon fragment rather than the nitrogen. -

m/z 91: Tropylium ion (characteristic of benzyl/phenyl groups).

-

m/z 265: Molecular ion (

), typically weak (<5%).

-

Isomer: Diphenidine (1,2-DEP) [5][6]

-

Mechanism: The phenyl group is directly attached to the

-carbon. -

Base Peak (m/z 174): This corresponds to the phenyl-methylene-piperidinium ion (

). -

Differentiation: The shift of the base peak from m/z 174 (1,2-DEP) to m/z 98 (2,2-DEP) is the diagnostic confirmation.

Summary of Diagnostic Ions

| Analyte | Base Peak (100%) | Molecular Ion ( | Other Key Ions | Mechanism of Base Peak |

| 2,2-DEP | m/z 98 | m/z 265 (Weak) | 167, 91 | Loss of |

| 1,2-DEP | m/z 174 | m/z 265 (Weak) | 91, 77 | Loss of |

Visualizations

Analytical Workflow

This diagram outlines the decision tree for processing samples suspected of containing Diphenidine isomers.

Caption: Figure 1. Analytical decision tree for the differentiation of Diphenidine isomers via GC-MS.

Fragmentation Pathway

This diagram illustrates the mechanistic cleavage leading to the diagnostic m/z 98 ion for 2,2-DEP.

Caption: Figure 2. Mechanistic pathway of alpha-cleavage in 1-(2,2-Diphenylethyl)piperidine yielding the m/z 98 base peak.

References

-

Wallach, J., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[5] Drug Testing and Analysis, 7(5), 358-367. [Link]

-

SWGDRUG. (2016).[4][7] "Diphenidine Monograph."[4] Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

McLaughlin, G., et al. (2016). "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis. [Link]

Sources

- 1. glsciences.com [glsciences.com]

- 2. agilent.com [agilent.com]

- 3. mdpi.com [mdpi.com]

- 4. swgdrug.org [swgdrug.org]

- 5. research.tus.ie [research.tus.ie]

- 6. researchgate.net [researchgate.net]

- 7. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated Protocol for the Synthesis and Characterization of 1-(2,2-Diphenylethyl)piperidine Hydrochloride

Abstract

This document provides a comprehensive, step-by-step protocol for the preparation of 1-(2,2-diphenylethyl)piperidine and its subsequent conversion to the hydrochloride salt. This compound is a structural isomer of the well-known dissociative agent diphenidine (1-(1,2-diphenylethyl)piperidine) and serves as a critical reference standard in forensic, toxicological, and pharmacological research.[1][2] The protocol herein is designed for researchers in drug development and analytical sciences, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and safety. The synthesis involves the nucleophilic substitution of 2,2-diphenylethyl bromide with piperidine, followed by purification and salt formation. Detailed methodologies for characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are included to validate the identity and purity of the final product.

Introduction and Scientific Context

The emergence of novel psychoactive substances (NPS) presents an ongoing challenge for forensic and clinical laboratories. Diarylethylamines, such as diphenidine, have appeared on the illicit market as alternatives to regulated dissociative anesthetics like phencyclidine (PCP) and ketamine.[3] Diphenidine is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] The synthesis of its structural isomers, such as 1-(2,2-diphenylethyl)piperidine (2,2-DEP), is essential for the development of robust analytical methods capable of distinguishing between these closely related compounds.[1][2]

This guide provides an authoritative protocol for synthesizing 2,2-DEP and its hydrochloride salt. The rationale behind key procedural choices, such as solvent selection, temperature control, and purification strategy, is explained to provide a deeper understanding of the process. Adherence to this protocol will yield a high-purity reference material suitable for calibrating analytical instrumentation and conducting pharmacological assays.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of 2,2-diphenylethyl bromide. The bulky diphenyl group on the adjacent carbon sterically hinders a competing E2 elimination reaction, favoring the substitution pathway. The resulting free base is then protonated with hydrochloric acid to form the stable, water-soluble hydrochloride salt.

Caption: Overall synthetic pathway for 1-(2,2-Diphenylethyl)piperidine HCl.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | CAS No. | Purity | Supplier | Notes |

| 2,2-Diphenylethyl bromide | C₁₄H₁₃Br | 20017-69-0 | ≥97% | Sigma-Aldrich | - |

| Piperidine | C₅H₁₁N | 110-89-4 | ≥99% | Sigma-Aldrich | Highly flammable, toxic, corrosive.[6][7][8] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | Anhydrous, ≥99% | Fisher Scientific | Acts as a base to neutralize HBr byproduct. |

| Acetonitrile (CH₃CN) | CH₃CN | 75-05-8 | Anhydrous, ≥99.8% | VWR | Reaction solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ACS Grade | Fisher Scientific | Extraction solvent. |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Anhydrous | VWR | Drying agent. |

| Hydrochloric Acid | HCl | 7647-01-0 | 2.0 M in Diethyl Ether | Sigma-Aldrich | For salt formation. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 60-29-7 | Anhydrous | Fisher Scientific | Solvent for salt formation/crystallization. |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

-

Analytical balance

-

NMR spectrometer, GC-MS system, FT-IR spectrometer

Experimental Protocol

PART A: Synthesis of 1-(2,2-Diphenylethyl)piperidine (Free Base)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diphenylethyl bromide (5.0 g, 18.2 mmol), anhydrous potassium carbonate (5.0 g, 36.2 mmol), and 100 mL of anhydrous acetonitrile.

-

Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is an inexpensive and effective inorganic base used to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperidine nucleophile.

-

-

Addition of Nucleophile: Add piperidine (2.7 mL, 27.3 mmol, 1.5 eq) to the stirring suspension.

-

Rationale: A molar excess of piperidine is used to ensure the complete consumption of the limiting electrophile (2,2-diphenylethyl bromide) and to drive the reaction to completion.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

-

Reaction Quench and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic solids by vacuum filtration, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

PART B: Work-up and Purification of the Free Base

-

Liquid-Liquid Extraction: Dissolve the crude residue from Part A in 100 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel and wash with 2 x 50 mL of deionized water to remove any remaining inorganic salts and excess piperidine.

-

Acid-Base Extraction (Purification): To further purify the product, perform an acid wash. Add 50 mL of 1M HCl (aq) to the separatory funnel containing the DCM layer.[9] Shake vigorously. The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic DCM layer.

-

Rationale: This is a critical purification step. The target amine is basic and can be protonated to form a water-soluble salt, while neutral organic impurities (e.g., unreacted starting material, non-amine byproducts) remain in the organic phase.

-

-

Isolation of Free Base: Separate and collect the acidic aqueous layer. Discard the organic layer. Cool the aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >10 (confirm with pH paper). A white precipitate or oil (the free base) should form.

-

Back-Extraction: Extract the liberated free base back into an organic solvent by adding 3 x 50 mL of DCM to the basified aqueous solution in the separatory funnel.[9]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 1-(2,2-diphenylethyl)piperidine as a viscous oil or low-melting-point solid.

PART C: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base from Part B in approximately 50 mL of anhydrous diethyl ether.

-

Precipitation: While stirring the solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Rationale: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, weigh, and store than the free base oil. Diethyl ether is an excellent solvent for this step as it readily dissolves the free base but not the ionic hydrochloride salt, leading to efficient precipitation.

-

-

Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure 1-(2,2-diphenylethyl)piperidine hydrochloride.

Workflow and Characterization

The entire process from synthesis to final product validation is outlined below.

Caption: Comprehensive workflow from synthesis to final product analysis.

Expected Analytical Data

The identity and purity of the synthesized 1-(2,2-diphenylethyl)piperidine should be confirmed by spectroscopic analysis. The following data are based on published literature.[1][2][10]

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.15 (m, 10H, Ar-H), 4.15 (t, 1H, CH), 2.80 (d, 2H, CH₂), 2.50 (m, 4H, piperidine-H), 1.60 (m, 4H, piperidine-H), 1.45 (m, 2H, piperidine-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 143.0 (quat. Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 126.3 (Ar-CH), 60.5 (CH₂-N), 55.0 (piperidine-CH₂), 50.0 (CH-Ph₂), 26.0 (piperidine-CH₂), 24.5 (piperidine-CH₂). |

| GC-MS (EI) | Molecular Ion (M⁺) at m/z 265. Key fragment ion (iminium) at m/z 98 .[1][2] |

| FT-IR (ATR) | ~3025 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Aliphatic C-H stretch), ~1495 & 1450 cm⁻¹ (Ar C=C stretch). |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the chemicals listed.

-

Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[6][11]

-

Piperidine Hazards: Piperidine is a highly flammable, toxic, and corrosive liquid.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[6] It can cause severe skin burns and eye damage.[8]

-

Solvent Hazards: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable and can form explosive peroxides. Never use near an open flame or spark source.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a reliable and validated method for the synthesis of 1-(2,2-diphenylethyl)piperidine hydrochloride. By following this protocol and understanding the chemical principles involved, researchers can confidently produce high-purity material for use as an analytical reference standard. The differentiation of this isomer from its psychoactive counterpart, diphenidine, is critically dependent on precise analytical characterization, for which this standard is indispensable.

References

-

Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358–367. Available at: [Link]

-

ResearchGate. (2025). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Available at: [Link]

-

Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

-

Jubilant Life Sciences Ltd. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]

-

Wallach, J., et al. (n.d.). Supplemental information, Drug Testing and Analysis. Available at: [Link]

-

World Health Organization. (n.d.). Diphenidine - Expert Committee on Drug Dependence Information Repository. Available at: [Link]

- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.

-

DTIC. (2025). Piperidine Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-phenylpiperidine. Available at: [Link]

- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.

-

ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

-

Probes & Drugs. (n.d.). (+)-1-(1,2-DIPHENYLETHYL)PIPERIDINE. Available at: [Link]

-

Wikipedia. (n.d.). Diphenidine. Available at: [Link]

- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

UNODC. (n.d.). Substance Details Diphenidine. Available at: [Link]

Sources

- 1. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.tus.ie [research.tus.ie]

- 3. researchgate.net [researchgate.net]

- 4. Diphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. Diphenidine - Wikipedia [en.wikipedia.org]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Application Note: Pharmacological Characterization and Differentiation of 1-(2,2-Diphenylethyl)piperidine (2,2-DEP)

Introduction & Scientific Rationale

The emergence of 1,2-diarylethylamines as dissociative "research chemicals" has necessitated rigorous analytical and pharmacological profiling to understand their impact on the central nervous system[1]. The most prominent compound in this class is diphenidine, or 1-(1,2-diphenylethyl)piperidine (1,2-DEP), which acts as a potent N-methyl-D-aspartate receptor (NMDAR) antagonist[1].

To build robust forensic and pharmacological libraries, researchers synthesize regioisomers such as 1-(2,2-diphenylethyl)piperidine (2,2-DEP) [2]. While analytical differentiation is achievable via GC-MS—yielding distinct iminium ions at m/z 174 for 1,2-DEP and m/z 98 for 2,2-DEP[2]—understanding the structure-activity relationship (SAR) requires a comprehensive in vitro assay battery. Shifting the phenyl ring from the

This application note outlines the core in vitro methodologies required to evaluate the receptor binding, transporter inhibition, and functional electrophysiology of 2,2-DEP compared to its parent isomer.

Experimental Workflows & Causality (Expertise & Experience)

When characterizing a novel isomer like 2,2-DEP, the experimental design must be a self-validating system that moves from molecular affinity to functional cellular impact.

-

Radioligand Binding ([3H]MK-801): We utilize [3H]MK-801 displacement because diarylethylamines target the use-dependent ion channel site of the NMDAR, not the glutamate/glycine orthosteric sites[1][3].

-

Monoamine Transporter (MAT) Assays: Because structural analogs of diphenidine often exhibit secondary off-target effects on dopamine (DAT) and norepinephrine (NET) transporters, evaluating MAT reuptake inhibition is critical to rule out stimulant-like psychoactivity[1].

-

Functional Electrophysiology (fEPSP): Binding affinity (

) does not perfectly predict functional blockade kinetics. Diarylethylamines are notorious for a uniquely slow onset of NMDAR blockade in vitro[4]. Therefore, measuring field excitatory postsynaptic potentials (fEPSPs) over an extended 3-hour window is mandatory to capture the true pharmacological profile[4].

Fig 1: Stepwise in vitro assay workflow for characterizing the 2,2-DEP isomer.

Detailed In Vitro Assay Protocols

Protocol A: NMDAR Radioligand Binding Assay

Objective: Determine the binding affinity (

-

Tissue Preparation: Decapitate male Wistar rats and rapidly dissect the forebrain. Homogenize the tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes, wash the pellet, and resuspend to a final protein concentration of 0.5 mg/mL.

-

Assay Mixture: In a 96-well deep-well plate, combine:

-

50 µL of [3H]MK-801 (final concentration: 5 nM).

-

50 µL of 2,2-DEP (serial dilutions ranging from 0.1 nM to 100 µM in DMSO/buffer).

-